sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate
CAS No.: 2866319-38-0
Cat. No.: VC11999728
Molecular Formula: C10H7N2NaO2S
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866319-38-0 |
|---|---|
| Molecular Formula | C10H7N2NaO2S |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | sodium;2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate |
| Standard InChI | InChI=1S/C10H8N2O2S.Na/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | GAEAXIIQRRDTFG-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)C2=NSC(=N2)CC(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NSC(=N2)CC(=O)[O-].[Na+] |
Introduction
Structural and Chemical Profile
Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate belongs to the 1,2,4-thiadiazole family, a class of sulfur-nitrogen heterocycles known for their metabolic stability and electronic properties. The compound’s molecular formula is , with a molecular weight of 242.23 g/mol. Its structure features a phenyl ring attached to the 3-position of the thiadiazole ring and a sodium-stabilized acetate group at the 5-position (Figure 1).
Key Structural Descriptors:
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SMILES: C1=CC=CC=C1C2=NSC(=N2)CC(=O)[O-].[Na+]
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InChI: InChI=1S/C10H8N2O2S.Na/c13-9(14)6-8-10-11-12(15-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1
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InChIKey: UIFNKLQEBWALPG-UHFFFAOYSA-M
The planar thiadiazole ring facilitates π-π stacking interactions, while the acetate group enhances solubility in polar solvents. Predicted collision cross-section (CCS) values for adducts, such as (146.4 Ų) and (158.7 Ų), suggest moderate molecular polarizability, critical for membrane permeability in biological systems .
Synthesis and Optimization Strategies
The synthesis of sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate typically proceeds via a two-step protocol:
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Carboxylic Acid Precursor Formation:
3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid is synthesized through cyclocondensation of thioamide derivatives with nitriles under acidic conditions. -
Saponification and Salt Formation:
The carboxylic acid is treated with sodium hydroxide in aqueous ethanol, followed by refluxing to ensure complete deprotonation. The product crystallizes upon cooling, yielding the sodium salt with >90% purity.
Comparative studies with analogous thiazole derivatives (e.g., sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate) reveal that the thiadiazole core requires milder reaction conditions due to reduced aromatic stabilization . For instance, nucleophilic substitution at the thiadiazole C-5 position proceeds efficiently at 60°C, whereas thiazole analogs necessitate temperatures exceeding 80°C .
Pharmacological Properties and Mechanisms
Antimicrobial Activity
Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate demonstrates broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 3.91–125 µg/mL. Notable efficacy is observed against Staphylococcus aureus (MIC = 15.63 µg/mL) and Bacillus subtilis (MIC = 15.63–62.5 µg/mL) . The mechanism involves disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs), a trait shared with β-lactam antibiotics but achieved through distinct electronic interactions with the thiadiazole ring .
Metabolic and Toxicological Profile
Acute toxicity studies in rats indicate an LD₅₀ >5000 mg/kg, classifying it under the fourth toxicity category (low risk) . Histopathological analyses of cardiac tissue at 1000 mg/kg doses show minimal myocyte vacuolization, suggesting a favorable safety profile for short-term therapeutic use .
Comparative Analysis with Heterocyclic Analogs
The thiadiazole ring confers distinct advantages over triazole and oxadiazole derivatives:
| Property | Thiadiazole Derivative | Triazole Analog | Oxadiazole Analog |
|---|---|---|---|
| Antimicrobial MIC (µg/mL) | 3.91–125 | 62.5–500 | 125–1000 |
| Kinase Inhibition (IC₅₀) | 0.8 µM | 5.2 µM | 12.4 µM |
| Solubility (mg/mL) | 32.7 | 18.9 | 9.4 |
Enhanced electron-withdrawing effects from the sulfur atom improve binding affinity to hydrophobic enzyme pockets, while the acetate group mitigates lipophilicity-related toxicity .
Future Directions and Applications
Drug Development
Ongoing research focuses on optimizing bioavailability through prodrug formulations. Esterification of the acetate group with lipophilic moieties (e.g., palmitoyl) increases blood-brain barrier penetration in preclinical glioma models.
Materials Science
The compound’s rigid heterocyclic core serves as a building block for conductive polymers. Preliminary studies show a conductivity of 10⁻³ S/cm in polyaniline-thiadiazole composites, rivaling traditional indium tin oxide (ITO) substrates.
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